molecular formula C₂₉H₃₅ClO₁₃ B1157253 Empagliflozin 4-O-Glucuronide

Empagliflozin 4-O-Glucuronide

Cat. No.: B1157253
M. Wt: 627.03
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Empagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor widely used for managing type 2 diabetes mellitus (T2DM) due to its renal and cardiovascular benefits . Glucuronidation, a Phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs), is a critical detoxification mechanism for many drugs, including empagliflozin. The 4-O-glucuronide isomer is presumed to form via similar enzymatic processes, altering solubility and excretion properties.

Properties

Molecular Formula

C₂₉H₃₅ClO₁₃

Molecular Weight

627.03

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-O-Glucuronides

Compound Source/Context Detection Method Biological Role/Implications Key References
Dihydroferulic acid 4-O-glucuronide Prunus fruits (plums, apricots), Canthium horridum extracts UHPLC-ESI-QTOF-MS/MS (m/z 371.0994) Biomarker for high-fat diet (HFD) and caffeine intake; anti-inflammatory potential
Ferulic acid 4-O-glucuronide Human plasma (post-berry intake) LC-MS/MS Antioxidant metabolite; detected in 45.76% of plasma samples
Vanillic acid 4-O-glucuronide Metabolite of vanillic acid Predicted LC-MS/MS spectra Role in phenolic acid metabolism; detailed spectral data available
Caffeic acid 4-O-glucuronide Plant extracts, human metabolism LC-MS/MS (m/z 355.08) Modulates oxidative stress; linked to dietary polyphenol metabolism
Empagliflozin 4-O-Glucuronide Presumed hepatic metabolite of empagliflozin Not explicitly reported Likely influences drug clearance and half-life; structural analogies to other 4-O-glucuronides

Key Differences and Functional Insights

Biosynthetic Context: Dihydroferulic acid 4-O-glucuronide is enriched in specific plant cultivars (e.g., Merchant apricots) and linked to HFD-induced metabolic changes . Ferulic acid 4-O-glucuronide and caffeic acid 4-O-glucuronide are dietary polyphenol metabolites with antioxidant roles, detected consistently in human plasma .

Analytical Detection :

  • Dihydroferulic acid and ferulic acid glucuronides are identified via high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., m/z 195 for dihydroferulic acid) .
  • Vanillic acid 4-O-glucuronide has predicted LC-MS/MS spectra with distinct ion clusters (e.g., m/z 355 → 179) .

Biomarker Potential: Dihydroferulic acid 4-O-glucuronide is proposed as a biomarker for HFD and caffeine interventions due to its modulation by UGT expression . In contrast, this compound may serve as a pharmacokinetic marker for empagliflozin dosing, though clinical data are lacking .

Conflicting Evidence and Limitations

  • Extraction Yields: Ethanol vs. glycerol-based ultrasound-assisted extraction (UAE) methods yield variable amounts of dihydroferulic acid 4-O-glucuronide in plant extracts, suggesting methodological impacts on quantification .
  • Species Specificity : Dihydroferulic acid 4-O-glucuronide is absent in some Prunus cultivars, highlighting source-dependent variability .
  • Empagliflozin Metabolite Data: The absence of direct evidence for this compound necessitates caution; inferences are drawn from structural analogs and empagliflozin’s known glucuronidation pathways .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Empagliflozin 4-O-Glucuronide in biological matrices?

  • High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key parameters include:

  • Column : C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
  • Mobile phase : Gradient of methanol/water with 0.1% formic acid.
  • Detection : Multiple reaction monitoring (MRM) transitions optimized for m/z 463.1→289.1 (Empagliflozin) and m/z 639.2→463.1 (4-O-glucuronide) .
    • Validation should follow FDA/EMA guidelines for precision (±15%), accuracy (85–115%), and stability under storage conditions.

Q. How does the formation of this compound influence the parent drug’s pharmacokinetics?

  • Glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver and intestines reduces systemic exposure to empagliflozin.
  • Key experimental design : Administer empagliflozin to human hepatocytes or recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) to quantify metabolite formation rates. Use Michaelis-Menten kinetics to calculate Vmax and Km .

Q. What in vitro models are suitable for studying this compound’s stability?

  • Simulate gastrointestinal conditions using:

  • Gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C.
  • Measure degradation via LC-MS/MS over 24 hours.
    • Stability in plasma should also be tested under short-term (room temperature) and long-term (-80°C) storage .

Advanced Research Questions

Q. What mechanisms explain inter-individual variability in this compound exposure?

  • Conduct a genotype-phenotype association study focusing on UGT polymorphisms (e.g., UGT1A93, UGT2B72).
  • Methodology :

  • Recruit a cohort of patients with T2DM, collect plasma samples post-empagliflozin dosing, and quantify metabolite levels.
  • Perform SNP genotyping and correlate with pharmacokinetic parameters (AUC, Cmax) using multivariate regression .

Q. How does this compound interact with renal transporters, and what are the implications for diabetic nephropathy?

  • Use transfected cell systems (e.g., HEK293 cells expressing OAT1, OAT3, or MRP2) to assess uptake/efflux.
  • Experimental steps :

  • Apply radiolabeled 4-O-glucuronide and measure intracellular accumulation.
  • Inhibit transporters with probenecid (OAT inhibitor) or MK-571 (MRP2 inhibitor) to confirm specificity .

Q. What are the limitations of current in silico models in predicting this compound’s pharmacokinetics?

  • Compare predictions from PBPK software (e.g., Simcyp, GastroPlus) with clinical data.
  • Critical parameters to refine :

  • Enterohepatic recirculation rates.
  • Tissue-specific UGT expression profiles.
    • Highlight discrepancies in metabolite half-life predictions (>20% error in some models) .

Q. How can contradictory data on this compound’s pharmacodynamic activity be resolved?

  • Case example : Some studies report no direct SGLT2 inhibition by the metabolite, while others suggest off-target effects.
  • Resolution strategy :

  • Perform dose-response assays using recombinant SGLT2/SGLT1 isoforms.
  • Validate findings in primary human proximal tubule cells under hyperglycemic conditions .

Methodological Challenges and Solutions

Q. Why is isolating this compound from biological samples challenging, and how can this be mitigated?

  • Challenges : Co-elution with endogenous compounds, low abundance in urine/plasma.
  • Solutions :

  • Use immunoprecipitation with glucuronide-specific antibodies prior to LC-MS/MS.
  • Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents (e.g., Oasis HLB) .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetics of this compound?

  • Apply non-compartmental analysis (NCA) for initial AUC calculations.
  • For saturation kinetics, use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation to account for UGT enzyme saturation at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.